molecular formula C16H17BrN2 B13074869 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide

2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide

Cat. No.: B13074869
M. Wt: 317.22 g/mol
InChI Key: BDDUILMHSVNKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide typically involves the reaction of 3,4-dimethylbenzaldehyde with isoindoline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)isoindolin-1-one
  • 2-(3,4-Dimethylphenyl)isoindolin-1-amine
  • 2-(3,4-Dimethylphenyl)isoindolin-1-thione

Uniqueness

2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide is unique due to its specific structural features and the presence of the hydrobromide group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3H-isoindol-1-imine;hydrobromide

InChI

InChI=1S/C16H16N2.BrH/c1-11-7-8-14(9-12(11)2)18-10-13-5-3-4-6-15(13)16(18)17;/h3-9,17H,10H2,1-2H3;1H

InChI Key

BDDUILMHSVNKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)C.Br

Origin of Product

United States

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